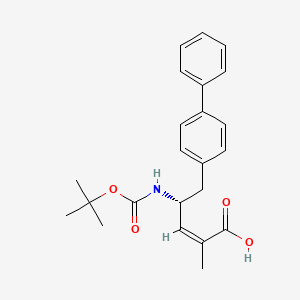

(Z)-(R)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid

描述

The compound (Z)-(R)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid (CAS No. 1361408-16-3) is a structurally complex molecule with a molecular formula of C₂₃H₂₇NO₄ and a molecular weight of 381.5 g/mol . It features a biphenyl moiety, a tert-butoxycarbonyl (Boc)-protected amino group, and a pent-2-enoic acid backbone with Z-configuration stereochemistry. This compound is recognized as LCZ696 (valsartan + sacubitril) impurity 40, highlighting its role in pharmaceutical quality control .

属性

分子式 |

C23H27NO4 |

|---|---|

分子量 |

381.5 g/mol |

IUPAC 名称 |

(Z,4R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid |

InChI |

InChI=1S/C23H27NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-14,20H,15H2,1-4H3,(H,24,27)(H,25,26)/b16-14-/t20-/m0/s1 |

InChI 键 |

JXTNUXJSXXIIFE-HZMYXVCSSA-N |

手性 SMILES |

C/C(=C/[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)/C(=O)O |

规范 SMILES |

CC(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

产品来源 |

United States |

生物活性

(Z)-(R)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, also known by its CAS number 1012341-48-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, drawing from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is with a molecular weight of 381.47 g/mol. The compound features a biphenyl group and a tert-butoxycarbonyl (Boc) amino group, which contribute to its unique chemical behavior and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the hydrolysis of its ethyl ester derivative using lithium hydroxide in ethanol. The overall yield reported for this reaction is approximately 70% under controlled conditions at 35°C for one hour. The reaction conditions are critical for optimizing yield and purity, as shown in the following table:

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Ethanol + Lithium Hydroxide at 35°C for 1h | 70% | Hydrolysis of ethyl ester to yield the acid form |

Antimicrobial Activity

One notable area of research involves the antimicrobial properties of similar compounds. For example, derivatives of biphenyl-based amino acids have shown effectiveness against various bacterial strains. While direct studies on this compound are sparse, its structural similarities suggest potential activity.

Case Studies

- Antibacterial Properties : A study examining the antibacterial efficacy of biphenyl derivatives found that certain modifications enhanced activity against Gram-positive bacteria. This suggests that (Z)-(R)-5-Biphenyl-4-yl derivatives may also possess similar properties.

- Antitumor Activity : Compounds with similar structures have been evaluated for antitumor activity in vitro. For instance, certain biphenyl amino acids were tested against cancer cell lines, indicating that modifications to the amino acid structure can significantly affect biological activity.

相似化合物的比较

Research Implications and Data Gaps

- Stereochemical Purity: The Z/E isomerism is critical in pharmaceutical contexts, as even minor impurities can alter drug efficacy or safety .

- Unanswered Questions :

- Solubility and melting points of the E-isomer.

- Comparative bioactivity or toxicity profiles.

准备方法

Hydrolysis of Ester Precursors

Methodology:

The compound is typically synthesized by hydrolyzing the corresponding ester, such as (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid ethyl ester, using strong bases like lithium hydroxide in ethanol or aqueous media.

Reaction Conditions:

- Ethanol with lithium hydroxide at approximately 35°C for 1 hour yields about 70% of the target acid.

- Alternatively, hydrolysis in ethanol-water mixtures at 80°C for 1 hour can achieve yields around 79-80%, with high purity (>99%).

Notes:

Hydrolysis involves nucleophilic attack on the ester carbonyl, facilitated by the base, leading to carboxylate formation, which upon acidification yields the free acid.

Additional Synthetic Routes

- Multi-step synthesis involving initial formation of amino acid derivatives, followed by isomerization under controlled conditions.

- Use of protecting groups such as tert-butoxycarbonyl (Boc) to prevent undesired side reactions during synthesis.

- Final deprotection steps involve acid or base hydrolysis, depending on the protecting group stability.

Summary of Reaction Conditions and Yields

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ester hydrolysis | Lithium hydroxide in ethanol | 35°C, 1 hour | ~70-80% | Converts ester to acid efficiently |

| Hydrogenation | Hydrogen gas, Pd or Ru catalyst | Room temperature, high pressure | 87–90% | Stereoselective reduction |

| Recrystallization | Ethanol, isopropyl acetate | Reflux, cooling | High purity | Purifies stereoisomers |

Research Discoveries and Innovations

Recent advances have focused on improving stereoselectivity and yield:

常见问题

How can the stereoselective synthesis of this compound be optimized to achieve high enantiomeric excess?

Methodological Answer:

Stereoselective synthesis requires careful control of reaction conditions, including temperature, solvent polarity, and chiral catalysts. For example, the tert-butoxycarbonyl (Boc) group in the compound suggests the use of Boc-protected intermediates during coupling reactions. Evidence from controlled synthesis protocols (e.g., copolymerization of CMDA and DMDAAC using APS as an initiator ) highlights the importance of stepwise purification and characterization (e.g., NMR monitoring of intermediate stereochemistry). Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) may enhance enantiomeric excess.

Key Parameters to Optimize:

- Reaction temperature (e.g., –20°C for sensitive intermediates).

- Solvent choice (e.g., THF for Grignard reactions, DMF for amide couplings).

- Catalytic systems (e.g., Sharpless epoxidation for adjacent stereocenters).

What advanced crystallographic methods are suitable for resolving the Z/R stereochemistry of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) can resolve stereochemical ambiguities by analyzing anisotropic displacement parameters and hydrogen-bonding networks. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) may improve data quality. Twinning or disorder in the biphenyl moiety requires careful modeling using twin-law matrices in SHELXL.

Example Workflow:

Grow crystals in a solvent system (e.g., ethyl acetate/hexane).

Collect high-resolution data (≤1.0 Å) for accurate electron density maps.

Validate stereochemistry using R-factor convergence (<5% discrepancy).

How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and charge distribution. For the tert-butoxycarbonylamino group, calculate the energy barrier for Boc deprotection under acidic conditions (e.g., trifluoroacetic acid). Compare with experimental kinetic data from HPLC monitoring of reaction progress .

Key Outputs:

- Activation energy (ΔG‡) for Boc cleavage.

- Frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.

What analytical techniques are critical for distinguishing between (Z) and (E) isomers during synthesis?

Methodological Answer:

NMR Spectroscopy: NOESY correlations can confirm spatial proximity of the methyl and biphenyl groups in the Z isomer.

HPLC: Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve enantiomers. Retention times should align with reference standards (e.g., 98% purity criteria ).

Polarimetry: Specific optical rotation ([α]D) measurements validate enantiopurity (>99% ee).

How does the biphenyl moiety influence the compound’s pharmacokinetic properties?

Methodological Answer:

The biphenyl group increases lipophilicity (LogP = 5.21 ), enhancing membrane permeability but potentially reducing aqueous solubility. Computational ADMET predictions (e.g., SwissADME) can correlate structural features with bioavailability. Compare with analogs lacking the biphenyl group (e.g., API derivatives ) to isolate its contribution to metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 381.465 g/mol |

| Topological Polar Surface Area | 75.63 Ų |

| LogP | 5.21 |

| Hydrogen Bond Acceptors | 4 |

What strategies mitigate racemization during Boc deprotection?

Methodological Answer:

Racemization risks arise under acidic or high-temperature conditions. Use mild deprotection reagents (e.g., HCl in dioxane at 0°C) and monitor reaction progress via chiral HPLC . Alternatively, employ enzymatic methods (e.g., lipases) for stereoretentive cleavage.

Critical Factors:

- pH control (pH 4–6 minimizes carbocation formation).

- Short reaction times (<2 hours).

How can mechanistic studies differentiate kinetic vs. thermodynamic control in cyclization reactions involving this compound?

Methodological Answer:

Variable-Temperature NMR: Track intermediate formation at 25°C vs. 60°C.

Quantum Mechanical Calculations: Compare transition-state energies for competing pathways.

Isolation of Intermediates: Use flash chromatography to trap metastable intermediates .

What degradation products form under accelerated stability conditions (e.g., 40°C/75% RH)?

Methodological Answer:

Forced degradation studies (ICH Q1A guidelines) using LC-MS/MS identify:

Hydrolysis: Cleavage of the Boc group to form primary amine derivatives.

Oxidation: Epoxidation of the pent-2-enoic acid double bond.

Photolysis: Biphenyl ring scission under UV light (λ = 254 nm).

Analytical Validation:

- Mass accuracy ≤5 ppm (Q-TOF instruments).

- Degradation thresholds ≤1% per ICH specifications.

How does steric hindrance from the tert-butyl group affect coupling reactions?

Methodological Answer:

The bulky tert-butyl group slows nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., stopped-flow UV-Vis) quantify rate constants for Boc-protected vs. unprotected analogs. Computational models (e.g., molecular dynamics) visualize steric clashes with incoming nucleophiles.

What in vitro assays are suitable for evaluating this compound’s inhibition of protein targets (e.g., kinases)?

Methodological Answer:

Fluorescence Polarization: Measure binding affinity to ATP-binding pockets.

Surface Plasmon Resonance (SPR): Determine kinetic parameters (kon/koff).

Enzymatic Assays: Use purified kinases (e.g., EGFR) with ADP-Glo detection.

Data Interpretation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。